molecular formula C11H11FO B3011938 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one CAS No. 92236-75-4

1-(4-Fluorophenyl)-3-methylbut-2-en-1-one

Cat. No.: B3011938
CAS No.: 92236-75-4
M. Wt: 178.206
InChI Key: FFMUQNCYEDRADF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.206. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

  • Crystal Structure and Molecular Geometry

    The compound exhibits distinct molecular geometry, with planar 4-fluorophenyl and 4-methylphenyl groups twisted from the prop-2-en-1-one group. This arrangement contributes to the unique crystal packing stabilized by intermolecular hydrogen bonding, forming a molecular chain along specific axes (Butcher et al., 2007).

  • Characterization and Synthesis

    Studies have focused on the synthesis and crystal growth of this compound, revealing its belonging to the monoclinic system. Characterization through various spectroscopic methods such as FT-IR, FT-Raman, and X-ray diffraction provides insights into its structure and properties (Meenatchi et al., 2015).

Applications in Optical and Material Sciences

  • Refractive Index Studies

    Research on the refractive indices of this compound in different solvent mixtures provides valuable data for calculating various parameters like molar refraction and polarizability constant. This information is essential for understanding the nature of dipole and solute-solvent interactions, relevant in optical and material sciences (Chavan & Gop, 2016).

  • First-Order Hyperpolarizability Analysis

    The compound's potential in nonlinear optics (NLO) is highlighted by studies on its first-order hyperpolarizability. Such properties make it a candidate for applications in photonic and electro-optic technologies (Najiya et al., 2014).

Chemical Analysis and Synthesis Methods

  • Photochemical Reaction Mechanisms

    Investigation into the photochemical reactions of related compounds provides insights into potential applications in photochemistry and organic synthesis. Understanding these mechanisms can lead to the development of new synthetic pathways and materials (Carroll & Hammond, 1972).

  • Substituent Effect on Molecular Properties

    Synthesis of derivatives and assessment of the substituent effect on the compound’s properties help in tailoring its characteristics for specific applications, such as in material science or pharmaceuticals (Balaji et al., 2015).

Biomedical Research

  • Interaction with Biological Molecules

    Studies on the interaction of this compound with biomolecules like bovine serum albumin give insights into its behavior in biological systems, which is crucial for potential therapeutic applications (Garg & Raghav, 2013).

  • Structural Characterization in Drug Development

    The detailed structural characterization of derivatives through spectroscopic techniques and theoretical studies provides foundational knowledge for drug design and development in pharmaceutical research (Saeed et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, a compound named [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone was found to be a reversible and highly selective MAGL inhibitor. It indirectly led to CB1 occupancy by raising 2-AG levels .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Fluorobenzyl alcohol is classified as a flammable liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their synthesis, structural properties, and potential applications. For instance, a new fluorinated pyrazole was successfully synthesized via a two-step reaction, suggesting potential for further development and study .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMUQNCYEDRADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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